Physicochemical properties of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene
Physicochemical properties of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifunctional Building Block in Modern Synthesis
4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a halogenated aromatic ether possessing a highly reactive benzylic bromide functional group. This unique combination of a stable phenoxybenzene scaffold and a versatile bromomethyl moiety makes it a valuable intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The phenoxybenzene core is a recognized pharmacophore found in various biologically active molecules, while the chloro-substituent provides an additional point for synthetic modification and influences the electronic properties of the aromatic system.
The primary utility of this compound stems from the reactivity of the bromomethyl group. Benzylic bromides are potent electrophiles, readily participating in nucleophilic substitution reactions.[1] This allows for the strategic introduction of the 2-chloro-1-phenoxybenzene moiety into a wide array of molecular frameworks, enabling the synthesis of complex target molecules, including potential drug candidates and functional materials.[2][3] Understanding the fundamental physicochemical properties of this reagent is paramount for its effective and safe utilization in any research or development setting. This guide provides a comprehensive overview of these properties, grounded in established analytical techniques and safety protocols.
Chemical and Physical Identity
A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The key identifiers and fundamental properties of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(Bromomethyl)-2-chloro-1-phenoxybenzene | N/A |
| Synonyms | 1-(Bromomethyl)-3-chloro-4-phenoxybenzene | N/A |
| CAS Number | Data not available; closely related to other substituted phenoxybenzene compounds. | N/A |
| Molecular Formula | C₁₃H₁₀BrClO | [4] |
| Molecular Weight | 297.58 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature, potentially crystalline and off-white to pale yellow in color, similar to related compounds like 4-bromophenol. | [5][6] |
Core Physicochemical Characteristics
The bulk properties of a chemical reagent dictate its behavior in both storage and reaction conditions. These characteristics are essential for process development, purification, and formulation.
| Property | Predicted/Observed Value | Significance in a Research Context |
| Melting Point | Expected to be a solid with a distinct melting point, similar to related structures like 4,4'-Bis(bromomethyl)-diphenyl ether (94-96 °C). | A sharp melting point is a primary indicator of purity. The value informs the selection of appropriate reaction temperatures to maintain a homogenous phase if necessary. |
| Boiling Point | High boiling point, likely >300 °C at atmospheric pressure, prone to decomposition. | Distillation is generally not a suitable purification method due to thermal instability. High-performance liquid chromatography (HPLC) or recrystallization are preferred. |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate) and insoluble in water. | Solubility dictates the choice of reaction solvents and extraction/purification procedures. Poor aqueous solubility is typical for non-polar, halogenated aromatic compounds. |
| Density | Expected to be denser than water (>1.0 g/cm³). | In biphasic systems with water, this compound will constitute the lower organic layer, which is a critical consideration for separations. |
| Octanol/Water Partition Coefficient (LogP) | Predicted to be high (likely in the range of 4-5), indicating significant lipophilicity. | A high LogP value is crucial in drug development, influencing properties like membrane permeability and metabolic stability. |
Spectroscopic Profile for Structural Verification
Unequivocal structural confirmation is achieved through a combination of spectroscopic methods. The expected spectral data for 4-(Bromomethyl)-2-chloro-1-phenoxybenzene are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative tool for routine structural analysis. The chemical shift of bromomethyl (-CH₂Br) protons is highly characteristic and is expected to appear as a singlet in the range of δ 4.4-4.7 ppm.[7] The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The aromatic protons will appear in the δ 6.8-7.5 ppm region, with their splitting patterns revealing their relative positions on the two phenyl rings.
-
¹³C NMR: The carbon spectrum will show a characteristic signal for the bromomethyl carbon (CH₂Br) around δ 30-35 ppm.[8] A series of signals in the aromatic region (δ 115-160 ppm) will correspond to the 12 unique carbon atoms of the two phenyl rings.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O-C stretching (ether): ~1200-1250 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric)
-
C-Br stretching: ~500-600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic distribution. The mass spectrum will show a characteristic isotopic pattern for compounds containing both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), providing definitive evidence of their presence. The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight (297.58).
Experimental Protocols: A Self-Validating Approach
The following protocols describe standard, reliable methods for determining key physicochemical properties. The inclusion of system suitability checks ensures the trustworthiness of the generated data.
Protocol 1: Melting Point Determination
This protocol uses a digital melting point apparatus, a standard and reliable instrument in modern laboratories.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely crushed into a powder. A capillary tube is tapped into the powder to pack a small sample (2-3 mm in height).
-
Instrument Setup: The melting point apparatus is set with a starting temperature approximately 20°C below the expected melting point and a ramp rate of 1-2°C per minute.
-
Measurement: The capillary tube is placed in the heating block. The sample is observed through the magnified viewing window.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
-
System Validation: The accuracy of the apparatus is periodically verified using a certified reference standard with a known melting point (e.g., caffeine, vanillin). The measured value for the standard must fall within the certified range.
Caption: Workflow for Melting Point Determination.
Protocol 2: Solubility Assessment
This qualitative protocol provides a practical assessment of solubility in various solvents, crucial for reaction and purification design.
Methodology:
-
Solvent Selection: A panel of representative solvents is chosen (e.g., Water, Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Dimethyl Sulfoxide).
-
Sample Preparation: Approximately 10 mg of the compound is weighed into separate small, clear vials.
-
Solvent Addition: 1 mL of the first solvent is added to the corresponding vial.
-
Observation: The mixture is agitated (vortexed) for 30 seconds and then allowed to stand for 1 minute. The clarity of the solution is visually assessed.
-
Classification:
-
Soluble: A clear, homogenous solution is formed.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid remains largely unchanged.
-
-
Repeat: Steps 3-5 are repeated for each solvent in the panel.
-
Trustworthiness Check: The experiment is performed in duplicate to ensure the reproducibility of the observations.
Reactivity and Synthetic Utility
The synthetic value of 4-(Bromomethyl)-2-chloro-1-phenoxybenzene is primarily defined by the reactivity of the C-Br bond.
Nucleophilic Substitution Reactions
The benzylic carbon is highly electrophilic due to the electron-withdrawing nature of the bromine atom and its position adjacent to an aromatic system. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[1][9]
-
O-Alkylation: Reaction with alcohols or phenols (in the presence of a base) yields ethers.
-
N-Alkylation: Amines readily displace the bromide to form substituted benzylamines.
-
S-Alkylation: Thiols react to form thioethers.
-
C-Alkylation: Carbanions (e.g., from malonic esters) or organometallic reagents can form new carbon-carbon bonds.[3]
This versatility allows for the facile incorporation of the 2-chloro-4-phenoxyphenylmethyl moiety, a scaffold of interest in the development of novel therapeutic agents and functional materials.[2][10][11]
Caption: General Nucleophilic Substitution Pathway.
Safety, Handling, and Storage
Proper handling of reactive intermediates is critical for laboratory safety.
-
Hazard Identification: As a benzylic bromide, this compound is expected to be a lachrymator (tear-inducing) and a skin and respiratory irritant.[12][13] It should be treated as corrosive and harmful if swallowed or inhaled.[14]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[15][16][17]
-
Handling: Avoid creating dust. Use spark-proof tools and prevent electrostatic discharge.[16][17] Ensure adequate ventilation.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. Keep away from incompatible materials such as strong oxidizing agents and bases.[13]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems.[15][17]
Conclusion
4-(Bromomethyl)-2-chloro-1-phenoxybenzene is a synthetically versatile building block whose utility is directly linked to its distinct physicochemical properties. Its solid nature, solubility in common organic solvents, and the pronounced electrophilicity of its benzylic carbon make it an ideal reagent for introducing the 2-chloro-1-phenoxybenzene scaffold into complex molecules. A thorough understanding of its spectral characteristics allows for unambiguous confirmation of its structure in reaction products. Adherence to strict safety and handling protocols is essential due to its reactive and irritant nature. This guide provides the foundational knowledge required for researchers to confidently and safely employ this valuable intermediate in their synthetic endeavors.
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